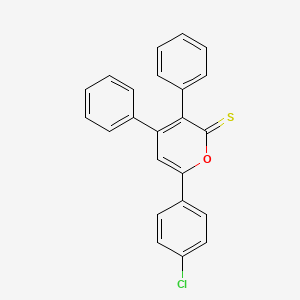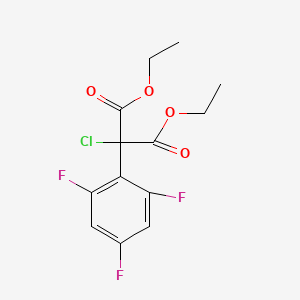
Diethyl chloro(2,4,6-trifluorophenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl chloro(2,4,6-trifluorophenyl)propanedioate is an organic compound with the molecular formula C13H12ClF3O4. It is a derivative of propanedioic acid and contains a chloro group and three fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl chloro(2,4,6-trifluorophenyl)propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl chloro(2,4,6-trifluorophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester groups can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., water or alcohol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Generation of alcohols or other reduced compounds.
Scientific Research Applications
Diethyl chloro(2,4,6-trifluorophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl chloro(2,4,6-trifluorophenyl)propanedioate involves its interaction with molecular targets through various pathways. The chloro and trifluorophenyl groups contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its ester groups can undergo hydrolysis or reduction, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar compound with two ester groups but lacking the chloro and trifluorophenyl groups.
Diethyl 2-chloromalonate: Contains a chloro group but lacks the trifluorophenyl group.
Diethyl 2,4,6-trifluorophenylmalonate: Contains the trifluorophenyl group but lacks the chloro group.
Uniqueness
Diethyl chloro(2,4,6-trifluorophenyl)propanedioate is unique due to the presence of both chloro and trifluorophenyl groups, which impart distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
918418-36-7 |
|---|---|
Molecular Formula |
C13H12ClF3O4 |
Molecular Weight |
324.68 g/mol |
IUPAC Name |
diethyl 2-chloro-2-(2,4,6-trifluorophenyl)propanedioate |
InChI |
InChI=1S/C13H12ClF3O4/c1-3-20-11(18)13(14,12(19)21-4-2)10-8(16)5-7(15)6-9(10)17/h5-6H,3-4H2,1-2H3 |
InChI Key |
XCIXRGBTLSYWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


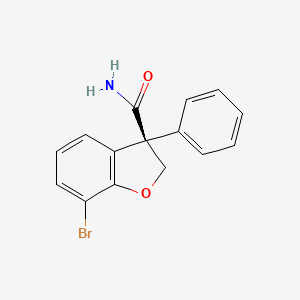
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
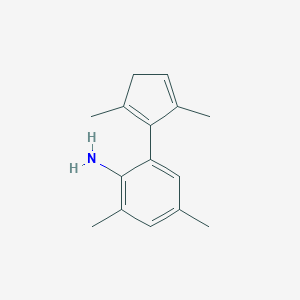
![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
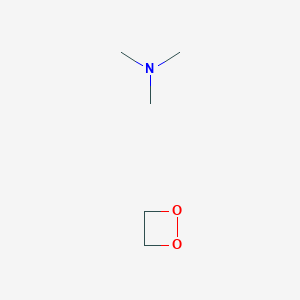
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
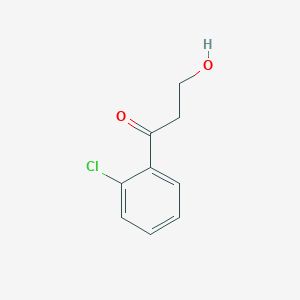

![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)

